- Bio-inspired surfactants capable of generating plant volatiles, Soft Matter, 2015, 11(15), 3076-3082
Cas no 17627-44-0 (Cyclohexene,4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl-)
Cyclohexene,4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexene,4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl-
- 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene
- 1,8,12-Bisabolatriene
- 2,7,10-Bisabolatriene
- BISABOLEN
- 2,5-Heptadiene,2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- (8CI)
- Cyclohexene,4-(1,5-dimethyl-1,4-hexadienyl)-1-methyl- (9CI)
- a-Bisabolene (7CI)
- a1-Bisabolene
- 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-dien
- 4-(1,5-Dimethyl-1,4-hexadienyl)-1-methyl-1-cyclohexene
- Cyclohexene, 4-(1,5-dimethyl-1,4-hexadienyl)-1-methyl-
-
- MDL: MFCD32222112
- Inchi: 1S/C15/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15
- InChI Key: YYSCDGILKATIRY-UHFFFAOYSA-N
- SMILES: [C]/C(=[C]/[C][C]=C([C]1[C][C]=C([C])[C][C]1)[C])/[C] |^1:0,2,4,6,8,10,13,14,^4:3,7,11,12|
Computed Properties
- Exact Mass: 204.18800
- Monoisotopic Mass: 204.188
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Density: 0.859
- Boiling Point: 276.9°Cat760mmHg
- Flash Point: 110.5°C
- Refractive Index: 1.49
- PSA: 0.00000
- LogP: 5.03540
Cyclohexene,4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1056268-5g |
6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene |
17627-44-0 | 95% | 5g |
$195 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1056268-1g |
6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene |
17627-44-0 | 95% | 1g |
$145 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1056268-5g |
6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene |
17627-44-0 | 95% | 5g |
$195 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1056268-10g |
6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene |
17627-44-0 | 95% | 10g |
$235 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1056268-25g |
6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene |
17627-44-0 | 95% | 25g |
$265 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1056268-100g |
6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene |
17627-44-0 | 95% | 100g |
$465 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1056268-5g |
6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene |
17627-44-0 | 95% | 5g |
$195 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1056268-1g |
6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene |
17627-44-0 | 95% | 1g |
$145 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1056268-10g |
6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene |
17627-44-0 | 95% | 10g |
$235 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1056268-25g |
6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene |
17627-44-0 | 95% | 25g |
$265 | 2025-02-19 |
Cyclohexene,4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- Production Method
Production Method 1
Cyclohexene,4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- Preparation Products
- alpha-Bisabolol (515-69-5)
- 1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (E,Z)- (28973-98-0)
- (Z,E)-α-Farnesene (26560-14-5)
- Cyclohexene, 1-methyl-4-(5-methyl-1-methylene-4-hexen-1-yl)- (4891-79-6)
- Cyclohexene,4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- (17627-44-0)
- Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)- (17699-05-7)
- (Z)-β-Farnesene (28973-97-9)
- (2Z)-1-(acetyloxy)-3,7-dimethylocta-2,6-dien-1-olate (91050-14-5)
- cis-Nerolidol (3790-78-1)
- Cyclohexanol,5-methyl-2-(1-methylethenyl)-, 1-acetate (89-49-6)
- (E)-β-Farnesene (18794-84-8)
- trans-nerolidol (40716-66-3)
- α-Farnesene (>80%) (502-61-4)
- 1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (Z,Z)- (28973-99-1)
Cyclohexene,4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Cyclohexene,4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl-
Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- (CAS No. 17627-44-0): An Overview of a Versatile Compound in Chemical and Pharmaceutical Research
Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- (CAS No. 17627-44-0) is a complex organic compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound belongs to the class of substituted cyclohexenes and is characterized by its intricate molecular framework, which includes a cyclohexene ring and a substituted hexadiene chain. The presence of multiple double bonds and methyl groups imparts this molecule with a high degree of reactivity and versatility, making it an attractive candidate for various synthetic transformations and biological studies.
The chemical structure of Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- can be represented as C13H20. The cyclohexene ring provides a stable cyclic core, while the substituted hexadiene chain introduces multiple reactive sites. This combination allows for a wide range of chemical reactions, including hydrogenation, oxidation, and addition reactions. The compound's ability to undergo these transformations makes it a valuable intermediate in the synthesis of more complex organic molecules.
In recent years, the study of Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- has been enriched by advancements in computational chemistry and spectroscopic techniques. High-resolution NMR (Nuclear Magnetic Resonance) spectroscopy has been instrumental in elucidating the detailed structure and conformational behavior of this compound. Computational methods such as density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns. These studies have not only enhanced our understanding of the compound's fundamental properties but have also guided its application in synthetic chemistry.
One of the key areas where Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- has shown promise is in the development of new pharmaceuticals. The compound's structural features make it suitable for use as a building block in the synthesis of bioactive molecules. For instance, it can be used to create derivatives with enhanced pharmacological properties, such as improved solubility or increased bioavailability. Recent research has explored its potential in the synthesis of anti-inflammatory agents and anticancer drugs. Studies have demonstrated that certain derivatives exhibit potent activity against specific cancer cell lines, making them promising candidates for further drug development.
Beyond its pharmaceutical applications, Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- has also found use in materials science. Its ability to undergo controlled polymerization reactions makes it a valuable monomer for the synthesis of advanced polymers with tailored properties. These polymers can be designed for various applications, including drug delivery systems, coatings, and adhesives. The tunable properties of these materials offer significant advantages in terms of performance and functionality.
The environmental impact of chemicals is an increasingly important consideration in their development and use. Studies on the biodegradability and toxicity of Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- have shown that it exhibits low toxicity and good biodegradability under controlled conditions. This makes it a more environmentally friendly option compared to some traditional chemicals used in similar applications.
In conclusion, Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- (CAS No. 17627-44-0) is a versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features and reactivity patterns make it an attractive candidate for various synthetic transformations and biological studies. Ongoing research continues to uncover new possibilities for its use in drug development and materials science, highlighting its significance as an important chemical entity.
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